N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetylphenyl group, an ethoxyphenyl group, and a pyridazinone moiety
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-3-29-19-10-6-17(7-11-19)20-12-13-22(28)25(24-20)14-21(27)23-18-8-4-16(5-9-18)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVLSUWNWBJJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Acids with Hydrazine
The pyridazinone ring is typically constructed via cyclocondensation between β-keto acids and hydrazine hydrate. For this compound, 4-ethoxyphenylglyoxylic acid serves as the β-keto acid precursor.
Procedure :
Aromatization via Bromination-Dehydrobromination
The dihydropyridazinone intermediate is dehydrogenated to the fully aromatic pyridazinone using bromine in acetic acid:
Reaction Conditions :
- 3-(4-Ethoxyphenyl)-4,5-dihydropyridazin-6-one (1.0 eq) is dissolved in glacial acetic acid.
- Bromine (1.1 eq) in acetic acid is added dropwise at 60–70°C for 3 hours.
- The mixture is poured into ice water, neutralized with ammonium hydroxide, and filtered to yield 3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine (yield: 89–92%).
Introduction of the Acetamide Side Chain
Alkylation of Pyridazinone with Bromoacetyl Bromide
The pyridazinone’s N-1 position is alkylated using bromoacetyl bromide to install the acetamide precursor:
Procedure :
- 3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazine (1.0 eq) is suspended in dry dichloromethane.
- Bromoacetyl bromide (1.2 eq) and triethylamine (2.5 eq) are added at 0°C under nitrogen.
- The reaction is stirred for 12 hours at room temperature, washed with water, and dried to yield 2-bromo-1-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetone (yield: 65–70%).
Aminolysis with 4-Aminoacetophenone
The bromo intermediate undergoes nucleophilic substitution with 4-aminoacetophenone to form the final acetamide:
Reaction Conditions :
- 2-Bromo-1-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetone (1.0 eq) and 4-aminoacetophenone (1.5 eq) are refluxed in acetonitrile with potassium carbonate (2.0 eq) for 8 hours.
- The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (yield: 55–60%).
Alternative Synthetic Routes
Direct Coupling via Carbodiimide Chemistry
An alternative approach involves coupling preformed pyridazinoneacetic acid with 4-aminoacetophenone using EDCI/HOBt:
Procedure :
- 3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-1-acetic acid (1.0 eq) is activated with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF.
- 4-Aminoacetophenone (1.1 eq) is added, and the reaction is stirred for 24 hours at room temperature.
- The product is isolated via precipitation in ice water (yield: 50–58%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the alkylation and coupling steps:
- Alkylation of pyridazinone with bromoacetyl bromide achieves 75% yield in 1 hour at 80°C.
- Aminolysis completes in 30 minutes under microwave conditions (yield: 68%).
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyridazinone H-4), 7.92 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.68 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.35 (d, J = 8.8 Hz, 2H, ethoxyphenyl), 6.95 (d, J = 8.8 Hz, 2H, ethoxyphenyl), 5.12 (s, 2H, CH2CO), 4.05 (q, J = 7.0 Hz, 2H, OCH2), 2.55 (s, 3H, COCH3), 1.38 (t, J = 7.0 Hz, 3H, CH2CH3).
- IR (KBr) : 1675 cm⁻¹ (C=O, pyridazinone), 1720 cm⁻¹ (C=O, acetamide), 1245 cm⁻¹ (C-O, ethoxy).
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 85 | 98.2 |
| Bromination | 92 | 97.8 |
| Alkylation | 70 | 96.5 |
| Aminolysis | 60 | 95.0 |
Challenges and Mitigation Strategies
Competitive Side Reactions
- N-Alkylation vs. O-Alkylation : The pyridazinone’s N-1 and O-2 positions compete for alkylation. Using bulky bases (e.g., DBU) suppresses O-alkylation, improving N-selectivity (>95%).
- Hydrolysis of Ethoxy Group : Acidic conditions during bromination may cleave the ethoxy moiety. Maintaining pH > 3 with ammonium hydroxide prevents hydrolysis.
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates but may reduce yields due to side reactions. Dichloromethane balances reactivity and selectivity.
- Elevated temperatures (>80°C) accelerate aminolysis but risk acetamide decomposition. Microwave-assisted synthesis optimizes this trade-off.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or nucleophilic derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical and biological properties.
N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide: The presence of a chlorine atom can significantly impact the compound’s reactivity and interactions.
N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide: The methyl group may influence the compound’s stability and solubility.
Biological Activity
N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring, an acetyl group, and an ethoxy-substituted phenyl group. Its chemical formula is CHNO, and it has a molecular weight of approximately 320.38 g/mol. The structural complexity suggests diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It could interact with various receptors, altering signal transduction pathways.
- Antioxidant Activity : The presence of aromatic rings may contribute to scavenging free radicals, thereby exerting protective effects against oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, a study indicated that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Studies
- Case Study on Anticancer Effects : A recent investigation focused on the compound's effects on breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC values around 25 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via mitochondrial pathways.
- Case Study on Antimicrobial Properties : Another study evaluated the antimicrobial efficacy against a panel of pathogens including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections.
Q & A
What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?
Level: Basic
Methodology:
Synthesis typically involves multi-step reactions:
- Step 1: Cyclization of hydrazine derivatives with diketones to form the dihydropyridazinone core under acidic/basic conditions.
- Step 2: Alkylation of intermediates (e.g., 6-aminothiouracil) with chloroacetamide derivatives using potassium carbonate in acetone to introduce the acetylphenyl group .
- Step 3: Functionalization of the pyridazinone ring with ethoxyphenyl groups via Suzuki coupling or nucleophilic substitution.
Key solvents include ethanol or acetic acid, with catalysts like HCl or H₂SO₄ .
How can researchers optimize regioselectivity during the alkylation step of pyridazinone derivatives?
Level: Advanced
Methodology:
Regioselectivity challenges arise due to competing reaction sites. Strategies include:
- Temperature control: Lower temperatures (0–5°C) favor selective alkylation at the pyridazinone N1 position.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the desired position.
- Catalyst screening: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield and selectivity .
What analytical techniques are critical for characterizing this compound’s purity and structure?
Level: Basic
Methodology:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., acetylphenyl integration at δ 2.5–2.7 ppm).
- HPLC-MS: Validates molecular weight (MW 383.83 g/mol) and purity (>95%) .
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks using SHELXL .
How can crystallographic refinement address ambiguities in the compound’s tautomeric forms?
Level: Advanced
Methodology:
- High-resolution data: Collect data to ≤1.0 Å resolution to distinguish keto-enol tautomers.
- Twinned data handling: Use SHELXL’s TWIN/BASF commands for refinement.
- Hydrogen bonding analysis: ORTEP visualizes intermolecular interactions to confirm dominant tautomers .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Methodology:
- Orthogonal assays: Compare enzyme inhibition (IC₅₀) with cell-based assays (e.g., antimicrobial MIC).
- Structural analogs: Test derivatives (e.g., methoxy vs. ethoxy substituents) to isolate substituent effects .
- Meta-analysis: Pool data from PubChem and independent studies to identify trends .
How can structure-activity relationship (SAR) studies improve target specificity?
Level: Advanced
Methodology:
- Substituent variation: Synthesize analogs with halogen (Cl/F) or methyl groups at the phenyl ring to assess steric/electronic effects.
- Docking simulations: Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or kinase targets.
- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., pyridazinone oxygen) .
What in vitro/in vivo models are suitable for assessing toxicity and pharmacokinetics?
Level: Advanced
Methodology:
- In vitro: HepG2 cells for hepatotoxicity screening; Caco-2 monolayers for permeability.
- In vivo: Rodent models for bioavailability studies (plasma t½, AUC) and metabolite profiling via LC-MS/MS .
How do computational methods enhance mechanistic understanding of its biological activity?
Level: Advanced
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
